Cas no 87199-17-5 ((4-formylphenyl)boronic acid)

L'acido (4-formilfenil)boronico è un composto organoborato caratterizzato dalla presenza simultanea di un gruppo aldeidico e di un gruppo boronicico sull'anello aromatico in posizione para. Questa bifunzionalità lo rende un prezioso intermedio sintetico in chimica organica, particolarmente utile nelle reazioni di accoppiamento incrociato catalizzate da palladio (come le reazioni di Suzuki-Miyaura) e nelle reazioni di formazione di legami C-C. La presenza del gruppo formile offre ulteriori possibilità di modificazione chimica attraverso reazioni di condensazione o riduzione. Il composto trova applicazione nella sintesi di farmaci, materiali avanzati e ligand
(4-formylphenyl)boronic acid structure
(4-formylphenyl)boronic acid structure
Nome del prodotto:(4-formylphenyl)boronic acid
Numero CAS:87199-17-5
MF:C7H7BO3
MW:149.939682245255
MDL:MFCD00151823
CID:61054
PubChem ID:24867058

(4-formylphenyl)boronic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Formylphenylboronic acid
    • 4-Formylbenzeneboronic acid
    • 4-Boronobenzaldehyde~4-Formylphenylboronic acid
    • 4-Formylphenylboronic Acid (contains varying amounts of Anhydride)
    • (4-Formylphenyl)boronic acid
    • 4-Bromo-2-fluorotoluene
    • p-Formylphenylboronic Acid
    • p-Formylbenzeneboronic acid
    • 4-Formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-(Dihydroxyboryl)benzaldehyde
    • 4-Boronobenzaldehyde
    • Boronic acid, (4-formylphenyl)-
    • Boronic acid, B-(4-formylphenyl)-
    • 4-formylphenyl boronic acid
    • 4-benzaldehyde boronic acid
    • 4-formyl-phenylboronic acid
    • VXWBQOJISHAKKM-UHFFFAOYSA-N
    • 4-Formylphenylboronicacid
    • 4-(Dihydroxyboranyl)Benzaldehyde
    • zlchem 413
    • PubChem1809
    • PubChem1
    • B-(4-Formylphenyl)boronic acid (ACI)
    • Benzeneboronic acid, p-formyl- (6CI, 7CI)
    • Boronic acid, (4-formylphenyl)- (9CI)
    • 4-Formylphenylborate
    • 4-FPBA
    • 4-Formylphenylboronic acid,98%
    • (4-formylphenyl)boronic acid
    • MDL: MFCD00151823
    • Inchi: 1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H
    • Chiave InChI: VXWBQOJISHAKKM-UHFFFAOYSA-N
    • Sorrisi: O=CC1C=CC(B(O)O)=CC=1
    • BRN: 3030770

Proprietà calcolate

  • Massa esatta: 150.048824g/mol
  • Carica superficiale: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 150.048824g/mol
  • Massa monoisotopica: 150.048824g/mol
  • Superficie polare topologica: 57.5Ų
  • Conta atomi pesanti: 11
  • Complessità: 130
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • XLogP3: niente
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Polvere biancastra
  • Densità: 1.4
  • Punto di fusione: 237-242 °C (lit.)
  • Punto di ebollizione: 347.584 °C at 760 mmHg
  • Punto di infiammabilità: 164.013 °C
  • PH: 5.5 (1g/l, H2O, 20℃)
  • Solubilità: <10g/l
  • Coefficiente di ripartizione dell'acqua: Slightly Soluble in water.
  • PSA: 57.53000
  • LogP: -0.82110
  • Solubilità: Non determinato
  • Sensibilità: Air Sensitive

(4-formylphenyl)boronic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H317
  • Dichiarazione di avvertimento: P280
  • Numero di trasporto dei materiali pericolosi:UN 1759 8/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 34
  • Istruzioni di sicurezza: S22-S26-S36/37/39-S45-S37/39
  • CODICI DEL MARCHIO F FLUKA:10
  • Identificazione dei materiali pericolosi: C
  • TSCA:T
  • Condizioni di conservazione:Inert atmosphere,2-8°C
  • Frasi di rischio:R34; R36/37/38
  • Classe di pericolo:IRRITANT, AIR SENSITIVE

(4-formylphenyl)boronic acid Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

(4-formylphenyl)boronic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
AS-2267-25G
4-Formylphenylboronic acid
87199-17-5 >95%
25g
£88.00 2025-02-08
Ambeed
A340775-500g
4-Formylphenylboronic acid
87199-17-5 98%
500g
$259.0 2025-02-27
Ambeed
A340775-25g
4-Formylphenylboronic acid
87199-17-5 98%
25g
$23.0 2025-02-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010381-1g
(4-formylphenyl)boronic acid
87199-17-5 98%
1g
¥28 2024-05-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002360-10g
4-Formylphenylboronic Acid
87199-17-5 ≥96%
10g
¥55.00 2024-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045308-25g
4-Formylphenylboronic acid
87199-17-5 98%
25g
¥181.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045308-100g
4-Formylphenylboronic acid
87199-17-5 98%
100g
¥677.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY1405041-250G
(4-formylphenyl)boronic acid
87199-17-5 97%
250g
¥ 825.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F003R-100g
(4-formylphenyl)boronic acid
87199-17-5 97%
100g
¥779.0 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F15130-500g
4-Formylphenylboronic acid
87199-17-5 98%
500g
¥1786.0 2021-09-09

(4-formylphenyl)boronic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -80 °C; 2 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Superaromatic terpyridines based on corannulene responsive to metal ions
Wu, Difeng; et al, Dalton Transactions, 2014, 43(4), 1753-1761

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  5 h, rt
Riferimento
Multistep phase-switch synthesis by using liquid-liquid partitioning of boronic acids: productive tags with an expanded repertoire of compatible reactions
Mothana, Sam; et al, Angewandte Chemie, 2010, 49(16), 2883-2887

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Riferimento
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, 23 °C
1.2 Solvents: Diethyl ether ,  Water ;  pH 7, 23 °C
Riferimento
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates
Gillis, Eric P.; et al, Journal of the American Chemical Society, 2008, 130(43), 14084-14085

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Carbon nitride Solvents: Acetonitrile ,  Water ;  10 h, 1 atm, rt
Riferimento
Hydroxyl radical-mediated oxidative cleavage of C=C bonds and further esterification reaction by heterogeneous semiconductor photocatalysis
Wang, Hui; et al, Green Chemistry, 2021, 23(17), 6591-6597

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Diboronic acid Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Methanol ,  2-Methyltetrahydrofuran ;  rt → 55 °C
Riferimento
Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation-Suzuki Procedure
Smith, Michael J. ; et al, Organic Process Research & Development, 2017, 21(11), 1859-1863

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sulfuric acid Solvents: Water
Riferimento
Boron chemistry. 206. Preparation and structural characterization of p-formylphenylboronic acid
Feulner, Herta; et al, Chemische Berichte, 1990, 123(9), 1841-3

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ,  Water ;  60 min, rt
Riferimento
Iron trichloride promoted hydrolysis of potassium organotrifluoroborates
Blevins, David W.; et al, Tetrahedron Letters, 2011, 52(49), 6534-6536

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Alumina Solvents: Water ;  15 min, 70 °C
Riferimento
Thermal and microwave hydrolysis of organotrifluoroborates mediated by alumina
Kabalka, George W.; et al, Tetrahedron Letters, 2009, 50(46), 6271-6272

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid
Riferimento
A high-yield synthesis of 4-borono-DL-phenylalanine
Park, Ki Chul; et al, Synthesis, 1999, (12), 2041-2044

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 60 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 12 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
Riferimento
Complete Monitoring of Coherent and Incoherent Spin Flip Domains in the Recombination of Charge-Separated States of Donor-Iridium Complex-Acceptor Triads
Klein, Johannes H.; et al, Journal of the American Chemical Society, 2015, 137(34), 11011-11021

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Magnesium ,  Vitride Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuric acid Solvents: tert-Butyl methyl ether
Riferimento
Efficient, simple procedures for the large-scale preparation of building blocks for angiotensin(II) receptor antagonists
Jendralla, Heiner; et al, Liebigs Annalen, 1995, (7), 1253-7

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -80 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Click-immobilized K+-selective ionophore for potentiometric and optical sensors
Liu, Yueling; et al, Sensors and Actuators, 2012, 171, 171-172

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.5 s, -30 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  0.5 h, -30 °C
1.3 Reagents: Citric acid Solvents: Water ;  0 °C
Riferimento
Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s
Hafner, Andreas; et al, Organic Letters, 2016, 18(15), 3630-3633

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  45 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Practical routes to 2,6-disubstituted pyridine derivatives
Vandromme, Lucie; et al, European Journal of Organic Chemistry, 2008, (12), 2049-2055

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Silica ,  Water Solvents: Water ;  24 h, rt
Riferimento
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water
Molander, Gary A.; et al, Journal of Organic Chemistry, 2009, 74(19), 7364-7369

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 1 h, reflux; reflux → -55 °C
1.2 Reagents: Tripropyl borate Solvents: Tetrahydrofuran ;  -55 °C; -55 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
The effect of partially fluorinated chain length on the mesomorphic properties of chiral 2',3'-difluoroterphenylates
Herman, Jakub ; et al, Liquid Crystals, 2020, 47(14-15), 2332-2340

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 45 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
A new approach to combretastatin D2
Cousin, David; et al, Organic & Biomolecular Chemistry, 2006, 4(1), 54-62

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Enantioselective synthesis of L-(-)-4-boronophenylalanine (L-BPA) by asymmetric catalytic hydrogenation
Samsel, Edward G.; et al, Prog. Neutron Capture Ther. Cancer, 1992, 251, 251-4

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Trimethyl borate
1.3 Reagents: Ammonium chloride Solvents: Tetrahydrofuran
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
An improved total synthesis of p-boronophenylalanine, a target compound for boron neutron capture therapy
Kimura, Mototetsu; et al, Global '99: "Nuclear Technology - Bridging the Millennia", 1999, 1598, 1598-1602

(4-formylphenyl)boronic acid Raw materials

(4-formylphenyl)boronic acid Preparation Products

(4-formylphenyl)boronic acid Fornitori

atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:87199-17-5)(4-formylphenyl)boronic acid
Numero d'ordine:CL17825
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:40
Prezzo ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:87199-17-5)4-Formylphenylboronic acid
Numero d'ordine:3470164
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:09
Prezzo ($):discuss personally
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